molecular formula C10H15NO2 B14001858 1-Azaspiro[5.5]undecane-2,4-dione

1-Azaspiro[5.5]undecane-2,4-dione

Cat. No.: B14001858
M. Wt: 181.23 g/mol
InChI Key: XUHUPNLZMWBUNX-UHFFFAOYSA-N
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Description

1-Azaspiro[5.5]undecane-2,4-dione is a spirocyclic compound of significant interest in research and development, particularly in the field of medicinal chemistry. Its unique structure, featuring a nitrogen atom in the lactam ring, serves as a versatile scaffold for the synthesis of more complex molecules. Spirocyclic compounds analogous to this structure have been investigated for a wide range of pharmacological activities. Patent research indicates that closely related 3-azaspiro[5.5]undecane-2,4-dione derivatives have demonstrated tranquilizing, anti-inflammatory, analgesic, antipyretic, anti-emetic, anti-allergic, and myorelaxant (muscle relaxant) properties in biological models . The spiro[5.5]undecane framework is a prominent structure in organic chemistry, with derivatives being extensively studied for their stereochemistry and utility in creating diverse heterocyclic systems containing oxygen and sulfur . Furthermore, the broader class of oxaspirocyclic compounds is recognized for important biological activities, including antimicrobial, antitumor, antiproliferative, and antiviral effects, highlighting the value of the spirocyclic architecture in drug discovery . This product is intended for research purposes as a key intermediate or building block. Researchers can utilize this compound to develop novel substances for pharmaceutical applications, catalysis, and material science. It is strictly For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

IUPAC Name

1-azaspiro[5.5]undecane-2,4-dione

InChI

InChI=1S/C10H15NO2/c12-8-6-9(13)11-10(7-8)4-2-1-3-5-10/h1-7H2,(H,11,13)

InChI Key

XUHUPNLZMWBUNX-UHFFFAOYSA-N

Canonical SMILES

C1CCC2(CC1)CC(=O)CC(=O)N2

Origin of Product

United States

Glutarimide Ring Modifications:

N-Substitution: The nitrogen atom of the glutarimide (B196013) ring is a prime site for introducing a wide variety of substituents. Alkylation, acylation, or arylation at this position can significantly modulate lipophilicity, solubility, and biological target interactions.

C3-Substitution: The methylene (B1212753) group (C3) situated between the two carbonyls is activated and can potentially be functionalized. This position could be used to attach linkers for covalent inhibitors or to introduce additional pharmacophoric elements.

Cyclohexane Ring Modifications:

Opportunities for Advanced Mechanistic and Target Validation Studies

Given the absence of data on 1-Azaspiro[5.5]undecane-2,4-dione, there is a clear opportunity for foundational mechanistic and target identification studies.

Mechanistic Studies: A primary research goal would be the development and optimization of a robust synthetic route to the core scaffold. Mechanistic investigations of this synthesis would be crucial. For example, a plausible route could involve the condensation of cyclohexanone-1,1-diacetic acid (or its ester) with ammonia (B1221849) or a primary amine. Studying the kinetics and intermediates of this cyclization would provide valuable insights for optimizing reaction conditions and yields. Computational studies, using Density Functional Theory (DFT), could be employed to model reaction pathways and predict the stability of intermediates, guiding synthetic efforts.

Target Validation and Biological Activity: Once the compound and its derivatives are synthesized, a broad biological screening campaign would be the next logical step. The structural similarity of the glutarimide ring to thalidomide (B1683933) and its analogs suggests that these compounds could be investigated for neosubstrate degradation activity via the Cereblon (CRBN) E3 ligase pathway, a major area of interest in targeted protein degradation.

Further studies could include:

Phenotypic Screening: Testing the compounds in various cell-based assays (e.g., cancer cell line panels, anti-inflammatory assays) to identify potential therapeutic areas.

Affinity-Based Proteomics: Using derivatized probes of the scaffold to pull down binding partners from cell lysates, thereby identifying potential protein targets.

Computational Docking: In silico screening of the scaffold against known protein targets, particularly those known to bind glutarimides or other spirocyclic ligands, could help prioritize experimental validation efforts.

These advanced studies would be essential to unlock the potential of the this compound scaffold and establish its place within the landscape of medicinal chemistry.

Structural Characterization and Conformational Analysis

Spectroscopic Elucidation of 1-Azaspiro[5.5]undecane-2,4-dione Structures

The molecular framework of this compound has been thoroughly investigated using a combination of spectroscopic techniques, each providing a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in defining the precise atomic connectivity and chemical environment of the protons and carbons within this compound.

¹H NMR spectral data, recorded in DMSO-d6, reveals a broad singlet at approximately 10.67 ppm, which is characteristic of the N-H proton of the imide group. The four protons of the two methylene (B1212753) groups in the piperidine-2,4-dione ring appear as a singlet at 2.42 ppm. The ten protons of the cyclohexane (B81311) ring produce a multiplet in the region of 1.30-1.41 ppm.

¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The spectrum, also recorded in DMSO-d6, shows a signal for the carbonyl carbons of the dione (B5365651) at a chemical shift of 172.72 ppm. The methylene carbons of the piperidine-2,4-dione ring resonate at 42.50 ppm. The spiro carbon atom is observed at 35.29 ppm. The carbons of the cyclohexane ring appear at 32.45, 25.36, and 20.97 ppm.

NucleusSolventChemical Shift (ppm)Assignment
¹HDMSO-d610.67 (br s, 1H)N-H
¹HDMSO-d62.42 (s, 4H)-CH₂-C(O)-
¹HDMSO-d61.30-1.41 (m, 10H)Cyclohexane -CH₂-
¹³CDMSO-d6172.72C=O
¹³CDMSO-d642.50-CH₂-C(O)-
¹³CDMSO-d635.29Spiro C
¹³CDMSO-d632.45, 25.36, 20.97Cyclohexane -CH₂-

Infrared (IR) Spectroscopy

Mass Spectrometry (MS)

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of the compound. For this compound, the calculated molecular weight is 181.23 g/mol . uni.lu Electrospray ionization mass spectrometry (ESI-MS) has shown a peak for the protonated molecule [M+H]⁺ at an m/z of 182.21, which is consistent with the calculated mass of 182.23 for C₁₀H₁₆NO₂⁺. nih.gov A detailed fragmentation analysis has not been extensively reported, but common fragmentation pathways for cyclic imides would involve cleavage of the piperidine-2,4-dione ring.

TechniqueCalculated Mass (C₁₀H₁₅NO₂)Observed Ionm/z
ESI-MS181.1103 u[M+H]⁺182.21

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the empirical formula of a compound. For this compound, with the molecular formula C₁₀H₁₅NO₂, the calculated elemental composition is as follows:

ElementCalculated (%)
Carbon (C)66.27
Hydrogen (H)8.34
Nitrogen (N)7.73
Oxygen (O)17.66

X-ray Crystallography and Solid-State Structural Analysis

The definitive three-dimensional structure of this compound in the solid state has been elucidated by single-crystal X-ray diffraction.

Conformational Features of Spirocyclic Rings (e.g., Envelope Conformation, Distorted Boat Conformations)

The defining characteristic of spirocyclic compounds is the presence of two rings connected by a single common atom, the spiro center. wikipedia.org This unique structural arrangement imposes significant conformational constraints and results in distinct three-dimensional geometries. cambridgescholars.com In the case of the this compound framework, the system consists of a cyclohexane ring and a piperidine-2,4-dione ring sharing a spiro carbon atom. The conformational analysis of this system involves understanding the preferred geometries of each ring and their interplay.

While specific experimental data for this compound is limited in the reviewed literature, extensive research on analogous spiro[5.5]undecane systems, particularly oxygen-containing analogues, provides significant insight into the likely conformational behavior. X-ray crystallography studies on these related compounds reveal that the six-membered rings can adopt several conformations, most commonly chair, distorted boat, and envelope forms.

In studies of 1,5-dioxaspiro[5.5]undecane-2,4-dione derivatives, it has been observed that the cyclohexane ring typically maintains a highly symmetric chair conformation. researchgate.net However, the heterocyclic ring containing the dione functionality often exhibits greater flexibility, adopting more distorted shapes. For instance, in one derivative, the 1,3-dioxane (B1201747) ring was found to be in a distorted envelope conformation. researchgate.net In another related series, the heterocycle assumes a distorted boat conformation. researchgate.net The presence of planar groups, such as exocyclic double bonds common in derivatives, can further influence the ring's geometry, promoting planarity in parts of the ring system. researchgate.net

Computational studies on the parent 1,7-dioxaspiro[5.5]undecane have explored the energetics of various conformers. The most stable arrangement features both rings in chair conformations. mst.edu However, other conformers where one ring adopts a boat or twist-boat conformation are also energetically accessible. mst.edu These findings underscore the conformational diversity within spiro[5.5]undecane systems. For the this compound, it is plausible that the piperidine-2,4-dione ring, with its sp²-hybridized carbonyl carbons, would favor non-chair conformations like a distorted boat or an envelope to alleviate steric strain and accommodate the planar amide/imide fragments.

The table below summarizes crystallographic data for analogous spiro compounds, illustrating the common conformations observed in the heterocyclic ring.

CompoundHeterocyclic Ring ConformationCyclohexane Ring ConformationReference
3-((m-tolylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneDistorted EnvelopeChair researchgate.net
3-(arylmethylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneDistorted BoatNot specified researchgate.net
3-[(5-Methylfuran-2-yl)methylene]-1,5-dioxaspiro[5.5]undecane-2,4-dioneEnvelopeNot specified researchgate.net

Detailed crystallographic parameters from a study on a related 1,5-dioxaspiro[5.5]undecane derivative further quantify the structural features.

ParameterValue
SystemTriclinic
Space GroupP-1
a (Å)7.0264 (14)
b (Å)7.8523 (16)
c (Å)14.102 (3)
α (°)94.75 (3)
β (°)98.14 (3)
γ (°)96.29 (3)
V (ų)761.7 (3)
Source: ResearchGate researchgate.net

These data highlight the precise bond lengths and angles that define the distorted conformations in similar spirocyclic systems, providing a robust model for understanding the structural characteristics of this compound.

Chemical Reactivity and Transformation Studies of the 1 Azaspiro 5.5 Undecane 2,4 Dione Core

Reactivity of Carbonyl Groups and the Nitrogen Atom

The reactivity of 1-Azaspiro[5.5]undecane-2,4-dione is centered around the electrophilic nature of the carbonyl carbons and the nucleophilic character of the nitrogen atom. The lone pair of electrons on the nitrogen atom can readily participate in reactions with various electrophiles.

N-Alkylation and N-Acylation: The nitrogen atom of the glutarimide (B196013) ring can be readily functionalized through alkylation and acylation reactions. These transformations are typically carried out in the presence of a base to deprotonate the nitrogen, thereby increasing its nucleophilicity. A variety of alkyl and acyl halides can be employed to introduce diverse substituents at the N-1 position. This reactivity is fundamental in the synthesis of a wide range of derivatives with potential biological activities. For instance, the synthesis of N-substituted spirohydantoins, which are structural mimics of the anticonvulsant drug phenytoin, often involves the modification of the nitrogen atom.

Nucleophilic and Electrophilic Transformations

The this compound core can undergo transformations initiated by both nucleophiles and electrophiles.

Nucleophilic Attack on Carbonyl Groups: The carbonyl carbons are susceptible to attack by nucleophiles. While the cyclic imide structure is generally stable, strong nucleophiles can potentially lead to ring-opening reactions under harsh conditions. However, more controlled reactions can be achieved. For example, the carbonyl groups can react with reducing agents to form the corresponding hydroxylated products.

Electrophilic Attack on the Nitrogen Atom: As previously mentioned, the nitrogen atom is a key site for electrophilic attack. Besides alkylation and acylation, other electrophiles can be introduced. For example, reactions with sulfonyl chlorides can lead to the formation of N-sulfonated derivatives. The reactivity of the nitrogen atom is crucial for the synthesis of various biologically active molecules, including compounds with anticonvulsant properties.

Condensation Reactions and Derivative Formation

The presence of an active methylene (B1212753) group flanked by two carbonyl groups makes this compound a suitable substrate for condensation reactions, most notably the Knoevenagel condensation.

Knoevenagel Condensation: This reaction involves the condensation of the active methylene group with aldehydes or ketones, typically catalyzed by a weak base such as piperidine (B6355638) or an amine salt. The reaction proceeds through the formation of a carbanion at the active methylene position, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde or ketone. Subsequent dehydration leads to the formation of a new carbon-carbon double bond, yielding an α,β-unsaturated product. This method is a powerful tool for introducing a wide variety of substituents at the 3-position of the glutarimide ring. Studies on related spiro compounds, such as 1,5-dioxaspiro[5.5]undecane-2,4-dione, have demonstrated successful Knoevenagel condensation with various aromatic aldehydes. ptfarm.pl

The following table summarizes examples of derivative formation from related spiro compounds, illustrating the potential reactivity of the this compound core.

Starting MaterialReagentProductReaction Type
1,5-Dioxaspiro[5.5]undecane-2,4-dione3,4-Dimethylbenzaldehyde3-(3,4-Dimethylbenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneKnoevenagel Condensation
1,5-Dioxaspiro[5.5]undecane-2,4-dione2,3,4-Trimethoxybenzaldehyde3-(2,3,4-Trimethoxybenzylidene)-1,5-dioxaspiro[5.5]undecane-2,4-dioneKnoevenagel Condensation
1,5-Dioxaspiro[5.5]undecane-2,4-dioneMonosubstituted BenzenamineN-Substituted 1,5-dioxaspiro[5.5]undecane-2,4-dione derivativeNucleophilic Substitution

Research into the synthesis of anticonvulsant agents has led to the preparation of numerous N-substituted derivatives of spiroglutarimides, highlighting the importance of transformations at the nitrogen atom for modulating biological activity.

Structure Activity Relationship Sar Studies of 1 Azaspiro 5.5 Undecane 2,4 Dione Derivatives

Impact of Imide Fragment Modifications on Biological Activity

Modifications to the imide portion of the 1-azaspiro[5.5]undecane-2,4-dione scaffold have been a key area of investigation. The imide nitrogen and the adjacent carbonyl groups are crucial for interactions with biological targets.

Research on related azaspiro compounds has shown that the nature of the substituent on the imide nitrogen can significantly modulate activity. For instance, in a series of 1-oxa-4-azaspiro d-nb.infonih.govdeca-6,9-diene-3,8-dione derivatives, the introduction of various substituents at the nitrogen atom led to a range of antitumor activities. mdpi.com Specifically, when the substituent at the 4-position was a p-bromobenzyl group, the activity appeared to be optimal. mdpi.com This suggests that both the electronic and steric properties of the substituent play a role in the compound's efficacy.

Furthermore, studies on 3,9-diazaspiro[5.5]undecane-based compounds highlighted the importance of the spirocyclic benzamide, which can compensate for the absence of a conventional acidic moiety often found in GABAa receptor ligands. soton.ac.uk This indicates that the entire imide-containing ring system contributes to the molecule's ability to bind to its target.

The following table summarizes the impact of imide modifications on the antitumor activity of 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives against various cancer cell lines.

Table 1: Antitumor Activity of 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives

Compound R A549 IC₅₀ (µM) MDA-MB-231 IC₅₀ (µM) HeLa IC₅₀ (µM)
11b H 0.18 >40 >40
11d 4-Fluorobenzyl 1.12 0.08 0.28
11h 4-Bromobenzyl 0.19 0.08 0.15
11k 2,4-Dichlorobenzyl 0.23 0.09 0.14
12c Propargyl 0.45 0.28 0.14

Data sourced from a study on the synthesis and antitumor activity of novel 1-oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione derivatives. mdpi.com

Influence of Cycloalkyl System Size on Activity

The size of the cycloalkyl ring in spirocyclic compounds is another critical determinant of biological activity. In the context of this compound, the cyclohexane (B81311) ring is a key structural feature.

While direct SAR studies on the variation of the cycloalkyl ring size for this specific scaffold are not extensively detailed in the provided context, related research on other spirocyclic systems offers valuable insights. For instance, the development of 1-substituted 2-azaspiro[3.3]heptanes, 2-azaspiro[3.4]octanes, and 2-azaspiro[3.5]nonanes demonstrates the synthetic accessibility of varying the ring size. rsc.org The biological evaluation of such series would be necessary to determine the optimal ring size for a particular target.

In the case of 1-oxa-9-azaspiro[5.5]undecane derivatives, the spiro[5.5]undecane framework was utilized in the synthesis of fluoroquinolone derivatives with antibacterial activity. researchgate.net The choice of this specific spiro system suggests its suitability for achieving the desired biological effect. The rigidity and conformational preferences conferred by the six-membered ring are likely important for presenting the pharmacophoric elements in the correct orientation for binding.

Role of Aromatic and Heterocyclic Substituents at the Imide Nitrogen

The introduction of aromatic and heterocyclic substituents at the imide nitrogen is a common strategy to explore the chemical space and enhance biological activity. These substituents can engage in various interactions with the target protein, such as pi-stacking, hydrogen bonding, and hydrophobic interactions.

Studies on imidazoles and pyrazoles have shown that N-substitution can significantly affect the aromaticity and electronic properties of the heterocyclic ring. researchgate.net Electron-donating groups on the N-substituted imidazole (B134444) ring tend to increase its aromaticity. researchgate.net This modulation of electronic properties can, in turn, influence the binding affinity of the molecule to its target.

In the context of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives, which are potent and selective METTL3 inhibitors, the optimization of substituents on the spiro-piperidine nitrogen was crucial for achieving high potency. nih.gov The lead compound from this series, UZH2, demonstrated a 1400-fold improvement in potency, highlighting the profound impact of these substituents. nih.gov

The following table illustrates the effect of different substituents on the inhibitory activity of 1,4,9-triazaspiro[5.5]undecan-2-one derivatives against METTL3.

Table 2: METTL3 Inhibitory Activity of 1,4,9-Triazaspiro[5.5]undecan-2-one Derivatives

Compound IC₅₀ (nM)
Hit Compound H H 7000
UZH2 (Lead Compound 22) Optimized Substituents Optimized Substituents 5

Data derived from a study on 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as METTL3 inhibitors. nih.gov

Computational Approaches to SAR Analysis (e.g., Topliss, Craig Plot, Semiempirical Methods)

Computational methods are invaluable tools for understanding and predicting the structure-activity relationships of novel compounds. Techniques like the Topliss scheme and Craig plots provide rational approaches for substituent selection in lead optimization. d-nb.info

The Topliss scheme is a decision tree that guides the sequential synthesis of analogs based on the activity of previously tested compounds. It prioritizes substituents based on their electronic (σ) and hydrophobic (π) parameters to efficiently explore the SAR.

A Craig plot is a two-dimensional graphical representation that plots physicochemical properties of substituents, such as the Hansch-Fujita π parameter (hydrophobicity) against the Hammett σ constant (electronic effect). d-nb.info This visualization helps in selecting bioisosteric substituents that have similar biological effects. d-nb.info Modern iterations of the Craig plot are interactive, allowing for more dynamic navigation of the substituent space. d-nb.info

Semiempirical methods , which are faster than ab initio quantum mechanical methods, can be used to calculate molecular properties like electronic distribution, orbital energies, and steric parameters. These calculated descriptors can then be used in quantitative structure-activity relationship (QSAR) studies to build predictive models of biological activity.

For the this compound scaffold, these computational approaches can be applied to:

Predict the biological activity of virtual compounds before synthesis.

Understand the key molecular features responsible for the observed activity.

Guide the design of new derivatives with improved properties.

The use of these computational tools in conjunction with experimental synthesis and biological testing creates a powerful workflow for the discovery and optimization of new therapeutic agents based on the this compound core.

Biological Activity and Mechanistic Insights Pre Clinical and in Vitro Focus

Anticonvulsant Activity Profiling

The evaluation of anticonvulsant properties of chemical compounds is a critical step in the development of new antiepileptic drugs. For spiro compounds related to 1-Azaspiro[5.5]undecane-2,4-dione, the primary assessment of such activity has been conducted using well-established in vivo and in vitro models.

In Vivo Animal Models (e.g., Maximal Electroshock (MES) and Subcutaneous Pentylenetetrazole (scPTZ) Seizure Tests)

The maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) seizure tests in rodents are the most widely used screening models for the initial identification of potential anticonvulsant drugs. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Interactive Table: Anticonvulsant Activity of Related Spiro Compounds

Compound Class Test Model Activity Reference
5,5-Cyclopropanespirohydantoins MES Significant Protection nih.govresearchgate.net
5,5-Cyclopropanespirohydantoins scPTZ Active nih.govresearchgate.net
Spiro[1,3-dioxolane-2,3'-indolin]-2'-ones MES Active nih.gov

In Vitro Neuroprotection Assays (e.g., Hippocampal Slice Culture)

In vitro neuroprotection assays, such as those using organotypic hippocampal slice cultures, are valuable tools for assessing a compound's ability to protect neurons from damage, a desirable feature for antiepileptic drugs. These assays often involve inducing excitotoxicity, a key mechanism in seizure-related neuronal death, using agents like glutamate.

Direct studies on the neuroprotective effects of this compound in hippocampal slice cultures have not been reported in the available literature. However, research on other spiro compounds, specifically spirosteroid analogues, has demonstrated neuroprotective potential in in vitro models of glutamate-induced excitotoxicity. nih.gov For instance, certain synthetic spirosteroids have been shown to protect PC12 cells from glutamate-induced cell death. nih.gov Furthermore, the marine-derived spiro-compound, 13-desmethyl spirolide-C, has also been reported to abolish glutamate-induced neurotoxicity in cultured neurons. nih.gov These findings with other spiro-scaffolds suggest that this class of compounds may possess neuroprotective properties worth investigating further.

Antimicrobial Properties

The search for novel antimicrobial agents is a global health priority. Some heterocyclic compounds, including those with a glutarimide (B196013) core, have been explored for their potential to inhibit the growth of pathogenic microorganisms.

Antibacterial Spectrum and Efficacy

Studies on the antibacterial properties of glutarimide derivatives have indicated some level of activity, particularly against Gram-positive bacteria. nih.gov One study reported that several glutarimide derivatives inhibited the growth of various Gram-positive and some Gram-negative bacteria. nih.gov The most significant antibacterial potential was observed for one of the derivatives against Bacillus cereus. nih.gov While specific data for this compound is not available, the activity of related glutarimides suggests that the spiroglutarimide scaffold may be a starting point for the development of new antibacterial agents. Research on other spiro compounds, such as spirooxindole alkaloids, has also shown antibacterial activity. frontiersin.org

Interactive Table: Antibacterial Activity of Glutarimide Derivatives

Bacterial Type Activity Reference
Gram-positive bacteria Susceptible nih.gov

Antifungal Efficacy

The antifungal potential of spiro compounds has also been an area of interest. While there is no specific data on the antifungal efficacy of this compound, studies on other spiro-heterocyclic systems have shown promising results. For example, certain spirooxindole derivatives have demonstrated a broad spectrum of fungicidal activities against various phytopathogenic fungi. researchgate.net Pentacyclic spiro[oxindole-2,3′-pyrrolidines] have also been screened for their antifungal activity, with several derivatives exhibiting moderate to good efficacy against Candida albicans and Candida krusei. mdpi.com

Proposed Molecular Mechanisms (e.g., Mur ligase inhibition)

One of the proposed mechanisms for the antibacterial action of certain heterocyclic compounds is the inhibition of essential bacterial enzymes. Mur ligases (MurC, MurD, MurE, and MurF) are crucial enzymes involved in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.govnih.govresearchgate.net The absence of peptidoglycan in eukaryotes makes these enzymes attractive targets for the development of new antibiotics. nih.gov

Currently, there is no direct evidence in the scientific literature to suggest that this compound or other glutarimide derivatives exert their antibacterial effects through the inhibition of Mur ligases. Research on Mur ligase inhibitors has primarily focused on other chemical classes of compounds. nih.govnih.govresearchgate.net Therefore, the hypothesis that spiroglutarimides may act as Mur ligase inhibitors remains speculative and requires experimental validation.

No Biological Activity Data Found for this compound

Extensive searches for scientific literature detailing the biological activities of the chemical compound This compound have yielded no specific data regarding its antitumor, antiproliferative, anti-inflammatory, or antioxidant properties.

While the compound is listed in chemical databases for research purposes, there is no publicly available information on its biological evaluation. Therefore, the requested article focusing on the specific biological and mechanistic insights of this compound cannot be generated at this time due to a lack of foundational scientific research on the subject.

Receptor and Enzyme Interaction Studies

Ligand Binding Affinities for Various Biological Targets

Detailed ligand binding affinity data for this compound against a wide array of biological targets are not extensively documented in publicly available literature. However, the broader class of spirocyclic compounds, to which it belongs, has garnered considerable attention in medicinal chemistry due to their structural complexity and diverse pharmacological activities. nih.gov The inherent three-dimensional nature of spiro compounds makes them attractive scaffolds for exploring novel interactions with biological macromolecules. mdpi.com

The cyclohexane (B81311) core, a key feature of this compound, is present in numerous bioactive molecules exhibiting a range of activities, including anticancer and antimicrobial effects. orientjchem.orgresearchgate.net For instance, certain cyclohexane-1,3-dione derivatives have been synthesized and evaluated for their antibacterial properties. nih.govnih.gov Similarly, various spiro-flavonoids have demonstrated significant anti-inflammatory and anticancer activities. mdpi.comnih.gov While these findings highlight the potential of the spiro-cyclohexane framework, specific binding affinities and target engagement data for this compound remain to be elucidated through dedicated screening and mechanistic studies.

Enzyme Inhibition Profiles

The inhibitory activity of this compound has been explored in the context of several key enzymes, although comprehensive profiling is still emerging. The following sections detail the available information on its interaction with Mur ligase, human neutrophil elastase, and PPAR-γ.

Mur ligase

Mur ligases (MurC, MurD, MurE, and MurF) are essential enzymes in the bacterial peptidoglycan biosynthesis pathway, making them attractive targets for the development of novel antibacterial agents. researchgate.net These enzymes share conserved structural features and catalytic mechanisms. researchgate.net At present, there is no specific published data detailing the inhibitory activity of this compound against any of the Mur ligase enzymes. The potential of this compound as a Mur ligase inhibitor remains an area for future investigation.

Human Neutrophil Elastase (HNE)

Human neutrophil elastase is a serine protease implicated in the pathology of various inflammatory diseases. nih.gov While direct inhibition data for this compound is not available, studies on structurally related compounds containing a dione (B5365651) moiety suggest potential for activity. For example, a series of thiazole (B1198619) derivatives based on a 3,3-diethylazetidine-2,4-dione (B1329865) scaffold have been identified as potent, nanomolar inhibitors of HNE. nih.gov In these compounds, the azetidine-2,4-dione (B14163061) group was found to be crucial for the interaction with the catalytic Ser195 residue in the enzyme's active site. nih.gov

Inhibition of Human Neutrophil Elastase by 3,3-diethylazetidine-2,4-dione Derivatives
CompoundIC50 (nM)
Compound 3c35.02
Compound 3e44.59
Compound 3h38.14

Data sourced from a study on 3,3-diethylazetidine-2,4-dione based thiazoles. nih.gov

Peroxisome Proliferator-Activated Receptor-γ (PPAR-γ)

PPAR-γ is a nuclear receptor that plays a key role in adipogenesis and glucose metabolism, and it is the primary target of the thiazolidinedione (TZD) class of antidiabetic drugs. nih.govnih.gov Although this compound contains a dione functionality, it is structurally distinct from the TZD class. There is currently no direct evidence in the reviewed literature to indicate that this compound functions as a PPAR-γ agonist. It is noteworthy that some TZDs have been shown to exert biological effects through PPAR-γ-independent mechanisms, suggesting that dione-containing compounds can interact with other cellular pathways. nih.gov

Modulation of Neurophysiological Ion Transport Systems

The modulation of ion channels is a critical mechanism for many neuroactive compounds. nih.gov One notable example is the interaction of certain compounds with ion channels associated with histrionicotoxins, which are known to modulate nicotinic acetylcholine (B1216132) receptors. However, a review of the current scientific literature reveals no specific studies linking this compound or closely related spiroglutarimide structures to the modulation of neurophysiological ion transport systems, including those affected by histrionicotoxins. This area remains unexplored for this particular chemical entity.

Applications in Drug Discovery and Development Pre Clinical Focus

1-Azaspiro[5.5]undecane-2,4-dione as a Privileged Scaffold for Drug Design

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, often with high affinity, making them valuable templates for drug development. mdpi.com Natural products, having evolved to interact with biological systems, are a rich source of these pre-validated scaffolds. hebmu.edu.cn The broader class of azaspiro[5.5]undecanes fits this description, being a core component of various biologically active compounds. nih.govnih.govnih.gov

While direct evidence for this compound is emerging, its analogues have demonstrated significant bioactivity, suggesting the core scaffold's privileged nature. For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for treating obesity and pain. nih.govnih.gov Similarly, 1-oxa-4,9-diazaspiro[5.5]undecane ureas have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), with a lead compound showing promise as an orally active drug candidate for chronic kidney disease. nih.gov The structural rigidity and synthetic tractability of the spiro[5.5]undecane core allow it to serve as a versatile platform for creating diverse chemical libraries aimed at various therapeutic targets. hebmu.edu.cn

Lead Identification and Optimization Strategies

The journey from an initial "hit" compound to a viable "lead" candidate involves extensive medicinal chemistry to enhance potency, selectivity, and pharmacokinetic properties. The spiro[5.5]undecane scaffold has been the subject of such optimization campaigns. In a notable example, a hit-to-lead effort for antituberculosis agents focused on 1-oxa-9-azaspiro[5.5]undecane derivatives that inhibit the MmpL3 protein in M. tuberculosis. osi.lv This campaign, which placed data in the public domain to encourage open-source research, highlights the scaffold's potential for generating high-quality starting points for drug discovery. researchgate.net

Another successful optimization was reported for 1,4,9-triazaspiro[5.5]undecan-2-one derivatives as inhibitors of the METTL3/METTL14 protein complex, a key player in RNA methylation and a target for cancer therapy. nih.govuzh.ch The initial hit underwent a remarkable 1400-fold improvement in potency through a structure-guided optimization process, resulting in a lead compound (UZH2) with an IC₅₀ of 5 nM. nih.govuzh.ch This demonstrates how the spiro core can be systematically modified to achieve significant gains in biological activity.

Table 1: Examples of Hit-to-Lead Optimization in Azaspiro[5.5]undecane Analogues

Scaffold Target Initial Potency Optimized Potency Key Optimization Strategy Ref
1,4,9-Triazaspiro[5.5]undecan-2-one METTL3 5.0 µM (Compound 2) 5 nM (Compound 22, UZH2) Structure-based design, permeability improvement nih.govuzh.ch

Fragment-based drug discovery (FBDD) is a powerful method for identifying novel drug candidates by screening small, low-molecular-weight compounds ("fragments") for weak but efficient binding to a target. nih.govdrughunter.com These fragments serve as efficient starting points that can be grown, linked, or merged to create more potent leads. nih.govmdpi.com

The this compound structure is well-suited for FBDD. Its relatively low molecular weight and complexity align with the principles of fragment library design. mdpi.com The rigid spirocyclic core provides a solid anchor, while the dione (B5365651) functional group offers defined vectors for fragment elaboration. By using sensitive biophysical techniques like X-ray crystallography or NMR spectroscopy, researchers can identify fragments that bind to a target protein and then use the spiro-dione as a central scaffold to build upon these initial interactions, optimizing them into high-affinity ligands. nih.govresearchgate.net

Modern drug discovery heavily relies on understanding the three-dimensional structure of a ligand-target complex to guide optimization. nih.gov The optimization of a 1,4,9-triazaspiro[5.5]undecan-2-one based METTL3 inhibitor provides a compelling case study. nih.govuzh.ch Using protein crystallography, researchers visualized how their initial hit compound bound to the METTL3 active site. This structural information revealed key intermolecular interactions and identified nearby pockets that could be exploited. uzh.ch Subsequent design efforts focused on introducing moieties that could form additional favorable interactions, leading to a significant enhancement in potency. This iterative cycle of structural analysis, chemical synthesis, and biological testing is a cornerstone of structure-enabled design and is directly applicable to optimizing derivatives of this compound. nih.govuzh.ch

Role in Natural Product Synthesis and Analog Design (e.g., Histrionicotoxin (B1235042) and Perhydrohistrionicotoxin Analogs)

The 1-azaspiro[5.5]undecane skeleton is the defining structural feature of the histrionicotoxins, a family of alkaloids isolated from the skin of poison dart frogs of the genus Dendrobates. nih.govclockss.org These natural products are potent non-competitive blockers of nicotinic channels, but their limited natural supply necessitates chemical synthesis. clockss.org Consequently, the 1-azaspiro[5.5]undecane ring system has been a prominent target for synthetic organic chemists for decades. clockss.orgacs.org

Numerous synthetic strategies have been developed to construct this spirocyclic core. nih.govacs.org One enantioselective approach begins with D-glucose, using its inherent chirality to control the stereochemistry of the final spirocycle. clockss.orgcrossref.org Another novel method achieves a one-step construction of the 1-azaspiro[5.5]undecane skeleton from a linear precursor via a mercury-catalyzed cycloisomerization reaction. nih.gov These synthetic routes provide access not only to the natural products themselves, like Histrionicotoxin 235A, but also to a wide array of designed analogs for structure-activity relationship (SAR) studies. nih.govclockss.org The this compound could serve as a key intermediate in such syntheses, allowing for the introduction of the dione functionality as a handle for further chemical modification or as a feature to modulate the biological profile of the histrionicotoxin analogs.

Utilization as a Building Block in Organic Synthesis Beyond Medicinal Chemistry

The utility of spirocyclic compounds is not confined to medicinal chemistry. Their unique, rigid, and three-dimensional structures make them attractive building blocks in materials science and other areas of organic synthesis. For example, related spiro compounds have been investigated for their potential as hole-transporting materials in electronic devices. researchgate.net The this compound scaffold, with its combination of a piperidine (B6355638) ring, a glutarimide (B196013) moiety, and a spirocenter, offers a synthetically versatile platform. It can be used to create complex molecular architectures with precisely controlled spatial arrangements of functional groups, opening avenues for applications in catalysis, polymer chemistry, and the development of novel functional materials. researchgate.net

Theoretical and Computational Investigations

In Silico Approaches to Optimize Pharmacological Properties

There are no published reports on the use of in silico methods, such as Quantitative Structure-Activity Relationship (QSAR) studies or ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions, aimed at optimizing the pharmacological profile of 1-Azaspiro[5.5]undecane-2,4-dione or its derivatives.

Predictive Modeling for Compound Properties

Predictive modeling, utilizing a variety of computational methods, allows for the estimation of a wide range of physicochemical and biological properties of a molecule before its synthesis and experimental evaluation. These models are built on the principle that the structure of a molecule dictates its properties. For this compound, several key properties have been predicted using computational tools, providing a foundational understanding of its molecular profile.

A number of computed descriptors for this compound are available through public databases such as PubChem. nih.gov These descriptors are calculated using various algorithms and provide a quantitative estimation of the compound's features.

Table 1: Predicted Physicochemical Properties of this compound

PropertyPredicted ValueMethod/Source
Molecular Weight181.23 g/mol PubChem
XLogP31.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count2PubChem
Rotatable Bond Count0PubChem
Exact Mass181.110278721 DaPubChem
Topological Polar Surface Area46.2 ŲPubChem
Heavy Atom Count13PubChem
Complexity223PubChem
Formal Charge0PubChem
Covalently-Bonded Unit Count1PubChem
Isotope Atom Count0PubChem
Defined Atom Stereocenter Count0PubChem
Undefined Atom Stereocenter Count1PubChem
Defined Bond Stereocenter Count0PubChem
Undefined Bond Stereocenter Count0PubChem

This table was generated using data from PubChem CID 14324. nih.gov

The predictive modeling of related glutarimide-containing compounds has been instrumental in various research endeavors. For instance, Quantitative Structure-Activity Relationship (QSAR) studies on a series of 4-iminohydantoin sulfamides were conducted to predict their antibacterial activity, achieving a balanced accuracy of 83-85%. researchgate.net Such models, once validated, can be used to screen virtual libraries of compounds to identify those with the highest probability of being active. researchgate.net While specific QSAR models for this compound are not extensively documented in public literature, the methodologies applied to similar spiro-glutarimide structures demonstrate the potential for developing such predictive tools. These models could be invaluable in prioritizing synthetic efforts towards derivatives with enhanced biological activities.

De Novo Design and Virtual Screening Applications

The unique three-dimensional architecture of the spirocyclic system in this compound makes it an attractive scaffold for de novo drug design and a valuable query molecule in virtual screening campaigns.

De Novo Design: De novo design involves the computational creation of novel molecular structures with desired properties. The rigid spirocyclic core of this compound can serve as a foundational building block. Its structure provides a well-defined orientation of substituents in three-dimensional space, which is a desirable feature for designing ligands that can fit into specific protein binding pockets. The glutarimide (B196013) moiety, a known pharmacophore in various biologically active molecules, including thalidomide (B1683933) and its derivatives, offers key hydrogen bonding interactions. nih.govbohrium.com For example, the glutarimide portion is crucial for engagement with the E3 ligase substrate receptor cereblon (CRBN). bohrium.comacs.org Computational approaches could be used to design novel derivatives of this compound by adding various functional groups to the spirocyclic framework to optimize interactions with a specific biological target.

Virtual Screening: Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The structure of this compound can be used as a template for similarity-based virtual screening to find other compounds in a database with a similar shape and chemical features. Alternatively, in structure-based virtual screening, the compound could be docked into the active site of a protein to predict its binding affinity and pose. Studies on related spiro-oxindole derivatives have successfully employed docking studies to predict binding energies and identify potential inhibitors of targets like MDM2-p53. nih.gov This highlights the applicability of such methods to spirocyclic systems.

The potential applications of this compound in these computational strategies are summarized in the table below.

Table 2: Potential Applications of this compound in Computational Drug Design

ApplicationDescriptionPotential Advantage of the Scaffold
De Novo DesignServes as a core scaffold for the computational generation of novel molecules with desired biological activities.The rigid spirocyclic system provides a well-defined 3D orientation of substituents, facilitating the design of specific ligand-protein interactions.
Scaffold HoppingThe spiro-glutarimide core can be used as a starting point to identify novel, structurally diverse compounds with similar biological activity.The unique topology of the spiro-fused rings offers opportunities to explore novel chemical space compared to more traditional, planar ring systems.
Fragment-Based Drug DesignThe glutarimide or the spiro-cyclohexane portion could be considered as a fragment to be grown or linked with other fragments to build a potent ligand.The glutarimide moiety is a known binder to certain protein targets, providing a strong starting point for fragment elaboration.
Virtual Screening (Ligand-Based)The 3D structure can be used as a query to search for similarly shaped compounds in large chemical databases.The distinct spiro architecture allows for specific shape-based filtering, potentially leading to the identification of novel hits.
Virtual Screening (Structure-Based)The compound can be computationally docked into the active site of a biological target to predict binding affinity and mode.The combination of a rigid core and hydrogen bonding groups allows for specific and predictable interactions within a protein binding pocket.

While specific examples of large-scale de novo design and virtual screening campaigns centered solely on this compound are not yet prominent in published research, the foundational principles and the successful application of these techniques to structurally related glutarimides and spirocyclic compounds strongly suggest its utility as a valuable chemotype in modern drug discovery efforts. researchgate.netnih.govnih.gov

Conclusion and Future Research Directions

Emerging Trends in Spirocyclic Chemistry Research

The field of spirocyclic chemistry is experiencing a surge of interest, driven largely by the unique structural and physicochemical properties that spiro-scaffolds impart to molecules, particularly in the context of drug discovery. These trends provide a framework for understanding the potential relevance of 1-Azaspiro[5.5]undecane-2,4-dione.

A primary trend is the focus on creating molecules with increased three-dimensionality (3D). Spirocycles, by virtue of their central tetrahedral spiro-atom, introduce a rigid, non-planar geometry that can improve target binding specificity and pharmacokinetic profiles compared to flat aromatic systems. This shift towards higher sp³-character is correlated with enhanced solubility and metabolic stability.

Furthermore, innovative synthetic methodologies are enabling broader access to complex spirocyclic systems. Key emerging strategies include:

Asymmetric Catalysis: The development of stereoselective methods to control the chirality of the spirocenter is a major focus. This includes organocatalytic and transition-metal-catalyzed reactions that can construct spirocyclic frameworks with high enantioselectivity.

Dearomatization Reactions: Spirocycles are often synthesized through dearomatization of readily available aromatic precursors, a powerful strategy for building molecular complexity quickly.

Photocatalysis and Electrosynthesis: These green chemistry approaches are being increasingly used to drive the formation of spirocyclic skeletons under mild conditions, offering new reaction pathways. nih.gov

Multicomponent Reactions: The efficient assembly of spiro-derivatives from three or more starting materials in a single step is gaining traction, allowing for the rapid generation of diverse chemical libraries.

These advancements in synthesis make the construction of previously inaccessible scaffolds like this compound more feasible, opening the door for its exploration.

Prospects for Novel Derivatization and Scaffold Exploration

The this compound scaffold offers several avenues for chemical modification, allowing for the fine-tuning of its properties. The core structure contains multiple reactive sites suitable for derivatization.

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